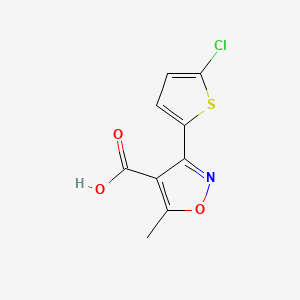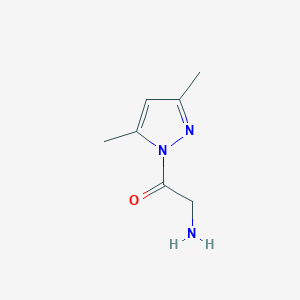
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone , is a chemical compound with the following structure:
Structure: C11H14N4O
This compound features a pyrazole ring substituted with an amino group and an ethanone moiety. Let’s explore its synthesis, reactions, and applications.
Méthodes De Préparation
Synthetic Route: The synthesis of this compound involves the reaction between (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile. The reaction proceeds over several days, resulting in the formation of a white precipitate. The yield is approximately 73%, and the melting point ranges from 142°C to 144°C in acetonitrile.
Industrial Production: While no specific industrial production methods are widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions.
Substitution: It is amenable to nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkyl halides or acyl chlorides.
Condensation: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution can lead to various derivatives.
Applications De Recherche Scientifique
Chemistry:
Ligand: It can serve as a ligand in coordination chemistry due to its nitrogen donor atoms.
Organic Synthesis: Used as a building block in organic synthesis.
Antimicrobial Properties: Investigated for potential antimicrobial activity.
Cytotoxicity: Derivatives have been evaluated for cytotoxic effects.
Fine Chemicals: May find applications in fine chemical synthesis.
Mécanisme D'action
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets and pathways.
Comparaison Avec Des Composés Similaires
While 2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique in its structure, it shares similarities with other pyrazole-containing compounds. Further exploration can reveal its distinct features.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-amino-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4,8H2,1-2H3 |
Clé InChI |
SMADHBXARYOCNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


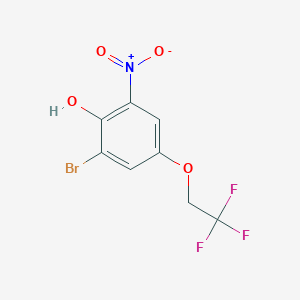
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
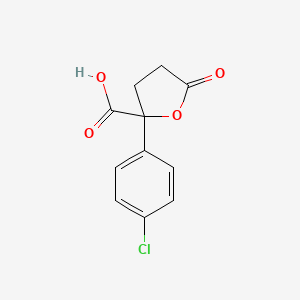

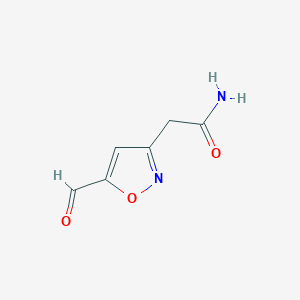

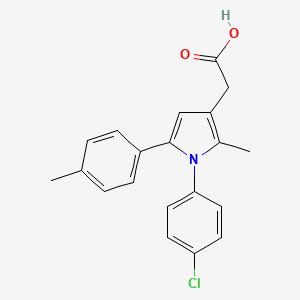
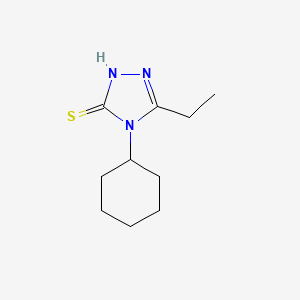

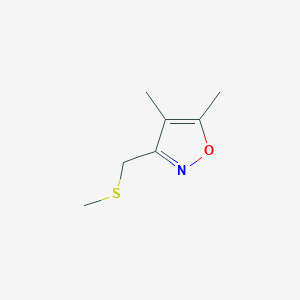
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

